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For Immediate Release

[City, State] – December 7, 2025 – In the persistent quest for effective treatments for fibrotic

diseases, particularly non-alcoholic steatohepatitis (NASH), the dual farnesoid X receptor

(FXR) and Takeda G-protein-coupled receptor 5 (TGR5) agonist, INT-767, has emerged as a

promising therapeutic candidate. This guide provides a comprehensive comparison of INT-767
with other anti-fibrotic agents, supported by experimental data, to inform researchers,

scientists, and drug development professionals.

Introduction to INT-767: A Dual Agonist Approach
INT-767 is a semi-synthetic bile acid analogue that uniquely activates both FXR, a nuclear

receptor, and TGR5, a G-protein-coupled receptor. This dual agonism allows INT-767 to

modulate multiple pathways involved in bile acid homeostasis, inflammation, and metabolism,

positioning it as a multi-faceted agent against liver fibrosis.[1][2]

Comparative Efficacy of INT-767 and Other Anti-
Fibrotic Agents
The anti-fibrotic effects of INT-767 have been most extensively compared with Obeticholic Acid

(OCA), a selective FXR agonist. Preclinical studies consistently demonstrate the superior

potency and efficacy of INT-767 in reducing liver fibrosis and inflammation.
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INT-767 vs. Obeticholic Acid (OCA)
In a diet-induced ob/ob mouse model of biopsy-confirmed NASH, INT-767 demonstrated

greater therapeutic potency and efficacy than OCA in improving NASH histopathology.[2] While

both compounds showed similar distribution in the liver and ileum, the enhanced therapeutic

effects of INT-767 are suggested to be driven by more potent hepatic FXR activation.[2]

Parameter Vehicle
INT-767 (3
mg/kg)

INT-767 (10
mg/kg)

OCA (10
mg/kg)

OCA (30
mg/kg)

Fibrosis

Stage

(Change from

Baseline)

Maintained Reduced
Significantly

Reduced
Reduced Reduced

NAFLD

Activity Score

(NAS)

(Change from

Baseline)

Maintained Reduced
Significantly

Reduced
Reduced Reduced

Parenchymal

Collagen

Area (%

reduction)

-

Dose-

dependent

reduction

Significant

reduction
Reduction Reduction

Inflammation

(Galectin-3

staining, %

reduction)

-

Dose-

dependent

reduction

Significant

reduction
Reduction Reduction

Data

summarized

from a 16-

week

comparative

study in

ob/ob-NASH

mice.[2]
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In another study using the Mdr2-/- mouse model of chronic cholangiopathy, only the dual

FXR/TGR5 agonist INT-767 significantly improved serum liver enzymes, hepatic inflammation,

and biliary fibrosis, whereas the selective FXR agonist INT-747 (a compound related to OCA)

and a selective TGR5 agonist had no hepatoprotective effects.[3]

Parameter Control
INT-747 (FXR
agonist)

INT-777 (TGR5
agonist)

INT-767 (Dual
agonist)

Serum ALT

Levels
Elevated Increased Increased

Significantly

Reduced

Hepatic

Inflammation
Present Increased No change

Significantly

Reduced

Biliary Fibrosis Present Increased No change
Significantly

Reduced

Data from a

study in Mdr2(-/-)

mice.[3]

Contextualizing INT-767 with Other Anti-Fibrotic Classes
While direct comparative preclinical studies are limited, the distinct mechanism of INT-767 can

be contrasted with other classes of anti-fibrotic agents in clinical development.

Cenicriviroc (CCR2/CCR5 Antagonist): This agent targets the inflammatory pathways that

contribute to fibrosis by blocking the recruitment of immune cells to the liver.

Selonsertib (ASK1 Inhibitor): This molecule aims to reduce hepatocyte apoptosis and

inflammation, which are upstream events in the fibrotic cascade.

Elafibranor (PPARα/δ Agonist): This drug primarily targets metabolic pathways, reducing

lipotoxicity and inflammation.

INT-767's dual agonism of FXR and TGR5 provides a broader mechanistic approach by

simultaneously addressing metabolic dysregulation, inflammation, and bile acid toxicity, which

are all key drivers of NASH and liver fibrosis.
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Mechanistic Insights: The Signaling Pathways of
INT-767
The anti-fibrotic effects of INT-767 are mediated through the combined activation of FXR and

TGR5.
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Activation of FXR in hepatocytes and intestinal epithelial cells leads to the induction of Small

Heterodimer Partner (SHP) and Fibroblast Growth Factor 19 (FGF19), which collectively

suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in

bile acid synthesis. This reduces the cytotoxic bile acid pool. FXR activation also directly exerts

anti-inflammatory and anti-fibrotic effects.[4] Concurrently, TGR5 activation, particularly in

Kupffer cells and intestinal L-cells, increases cyclic AMP (cAMP) levels, leading to reduced

production of pro-inflammatory cytokines and enhanced secretion of glucagon-like peptide-1

(GLP-1), which improves glucose homeostasis.[2]

Experimental Methodologies
The preclinical efficacy of INT-767 has been evaluated in various animal models of NASH and

liver fibrosis. A commonly used and clinically relevant model is the diet-induced obese mouse

model.

AMLN Diet-Induced ob/ob NASH Mouse Model
Model: Male Lepob/ob (ob/ob) mice are fed a diet high in trans-fat (40% kcal), fructose (22% by

weight), and cholesterol (2% by weight), known as the AMLN diet, for a period of 12-26 weeks

to induce NASH with significant fibrosis.[5]

Treatment Protocol: Following the induction of NASH, a baseline liver biopsy is often performed

to confirm the disease stage. Animals are then randomized to receive vehicle control, INT-767
(e.g., 3 and 10 mg/kg), or other comparators (e.g., OCA at 10 and 30 mg/kg) via oral gavage

daily for a specified duration (e.g., 8 or 16 weeks).[2]

Efficacy Assessment:

Histopathology: Liver tissue is collected at the end of the study for histological analysis.

Sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation,

and ballooning (NAFLD Activity Score - NAS), and with Sirius Red or Trichrome to visualize

and quantify collagen deposition (fibrosis staging).

Gene Expression Analysis: RNA is extracted from liver tissue to quantify the expression of

genes involved in fibrosis (e.g., Col1a1, Timp1), inflammation (e.g., Tnf-α, Ccl2), and

FXR/TGR5 target engagement (e.g., Shp, Fgf15).
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Biochemical Analysis: Serum levels of liver enzymes (ALT, AST), lipids, and glucose are

measured.
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Experimental Workflow for Anti-Fibrotic Agent Evaluation

Conclusion
INT-767, with its dual FXR and TGR5 agonist activity, represents a compelling and potentially

superior approach to the treatment of liver fibrosis compared to selective FXR agonists like

OCA. Its multifaceted mechanism of action, addressing metabolic, inflammatory, and bile acid-

related drivers of fibrosis, underscores its promise. Further clinical investigations are warranted

to fully elucidate its therapeutic potential in patients with NASH and other fibrotic diseases. This

guide provides a foundational understanding of the current preclinical evidence supporting the

continued development of INT-767 as a leading anti-fibrotic candidate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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